tert-Butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate
Description
tert-Butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and an azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO4/c1-15(2,3)22-14(20)18-6-10(7-18)21-13-11(16)4-9(8-19)5-12(13)17/h4-5,8,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFFDPDFHWRNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the azetidine intermediate.
Formylation: The formyl group is introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxyazetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group and the azetidine ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-formylphenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(2,6-difluoro-4-methoxyphenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(2,6-difluoro-4-hydroxyphenoxy)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2,6-difluoro-4-formylphenoxy)azetidine-1-carboxylate is unique due to the presence of both the difluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
